molecular formula C82H129N27O14 B116349 Benzoylbenzoyl-troponin I inhibitory peptide (104-115) CAS No. 154099-03-3

Benzoylbenzoyl-troponin I inhibitory peptide (104-115)

カタログ番号 B116349
CAS番号: 154099-03-3
分子量: 1717.1 g/mol
InChIキー: JKKPSTXVKNWEAH-VWHZSNQBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzoylbenzoyl-troponin I inhibitory peptide (104-115) is a small molecule that has been widely studied for its ability to inhibit the binding of troponin I to the actin-tropomyosin complex in cardiac muscle. This peptide has been found to have potential therapeutic applications in the treatment of heart disease and other cardiovascular disorders.

作用機序

The mechanism of action of benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)) involves its ability to bind to the C-terminal region of troponin I, which is responsible for the interaction with the actin-tropomyosin complex. By binding to this region, the peptide prevents the binding of troponin I to actin-tropomyosin, leading to a decrease in contractility and an improvement in cardiac function.
Biochemical and Physiological Effects
Benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)) has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the binding of troponin I to actin-tropomyosin, this peptide has been found to reduce calcium sensitivity in cardiac muscle, leading to a decrease in contractility. It has also been shown to improve diastolic function and increase coronary blood flow.

実験室実験の利点と制限

One of the main advantages of benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)) for lab experiments is its specificity for troponin I. This peptide has been shown to selectively bind to the C-terminal region of troponin I, without affecting the binding of other proteins to the actin-tropomyosin complex. However, one limitation of this peptide is its relatively short half-life, which can make it difficult to use in long-term experiments.

将来の方向性

There are several future directions for research on benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)). One area of interest is the development of more stable analogs of this peptide, which could have longer half-lives and be more suitable for long-term experiments. Another area of interest is the investigation of the potential therapeutic applications of this peptide in the treatment of heart disease and other cardiovascular disorders. Finally, further research is needed to fully understand the mechanism of action of this peptide and its effects on cardiac function.

合成法

The synthesis of benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)) involves solid-phase peptide synthesis. The process begins with the attachment of the first amino acid to a solid support, followed by the sequential addition of the remaining amino acids in the desired order. Once the peptide chain is complete, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

科学的研究の応用

Benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)) has been extensively studied for its potential therapeutic applications in the treatment of heart disease and other cardiovascular disorders. Research has shown that this peptide can effectively inhibit the binding of troponin I to the actin-tropomyosin complex in cardiac muscle, leading to a decrease in contractility and an improvement in cardiac function.

特性

CAS番号

154099-03-3

製品名

Benzoylbenzoyl-troponin I inhibitory peptide (104-115)

分子式

C82H129N27O14

分子量

1717.1 g/mol

IUPAC名

(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[(4-benzoylbenzoyl)amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C82H129N27O14/c1-48(2)45-60(73(118)103-57(28-16-40-95-80(88)89)70(115)101-58(29-17-41-96-81(90)91)72(117)107-65(49(3)4)76(121)100-54(67(85)112)27-15-39-94-79(86)87)106-75(120)62-31-19-43-108(62)78(123)63-32-20-44-109(63)77(122)59(30-18-42-97-82(92)93)104-71(116)56(26-12-14-38-84)102-74(119)61(46-50-21-7-5-8-22-50)105-69(114)55(25-11-13-37-83)99-64(110)47-98-68(113)53-35-33-52(34-36-53)66(111)51-23-9-6-10-24-51/h5-10,21-24,33-36,48-49,54-63,65H,11-20,25-32,37-47,83-84H2,1-4H3,(H2,85,112)(H,98,113)(H,99,110)(H,100,121)(H,101,115)(H,102,119)(H,103,118)(H,104,116)(H,105,114)(H,106,120)(H,107,117)(H4,86,87,94)(H4,88,89,95)(H4,90,91,96)(H4,92,93,97)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,65-/m0/s1

InChIキー

JKKPSTXVKNWEAH-VWHZSNQBSA-N

異性体SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5

SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5

正規SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5

その他のCAS番号

154099-03-3

配列

GKFKRPPLRRVR

同義語

BBIp
benzoylbenzoyl-troponin I inhibitory peptide (104-115)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。